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Introduction
Ainuovirine (ANV), also known as ACC007, is a second-generation non-nucleoside reverse

transcriptase inhibitor (NNRTI) demonstrating potent and synergistic anti-HIV activity in

preclinical evaluations. This technical guide synthesizes the available in vitro data on

Ainuovirine's effectiveness against various strains of HIV-1, including those with resistance to

other NNRTIs. The information presented herein is crucial for researchers and drug

development professionals engaged in the advancement of novel antiretroviral therapies.

Ainuovirine functions by non-competitively binding to the HIV-1 reverse transcriptase, a critical

enzyme in the viral replication cycle, thereby inhibiting its function.[1] Preclinical studies have

consistently highlighted its potent antiviral activity, often in the nanomolar range, and its

synergistic effects when combined with other antiretroviral agents such as Lamivudine (3TC)

and Tenofovir Disoproxil Fumarate (TDF).[1]

Quantitative Antiviral Activity of Ainuovirine
The in vitro efficacy of Ainuovirine has been quantified against a panel of wild-type and

NNRTI-resistant HIV-1 strains. The 50% effective concentration (EC50), which represents the

concentration of the drug required to inhibit 50% of viral replication, is a key metric for

assessing antiviral potency.
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HIV-1 Strain Description
Ainuovirine (ACC007)
EC50 (nM)

HIV-1IIIB
Wild-type, X4-tropic laboratory

strain
3.03

HIV-1A17 NNRTI-resistant strain 1570

HIV-14755-5 NRTI-resistant clinical isolate 252.59

HIV-1K103N NNRTI-resistant mutant
Not explicitly detailed in search

results

HIV-1V106M NNRTI-resistant mutant
Not explicitly detailed in search

results

Table 1: In Vitro Anti-HIV-1 Activity of Ainuovirine (ACC007). Data extracted from in vitro

studies measuring p24 antigen levels.[1]

Cytotoxicity Profile of Ainuovirine
Assessing the cytotoxicity of a drug candidate is paramount to understanding its therapeutic

window. The 50% cytotoxic concentration (CC50) is the concentration of a substance that

causes the death of 50% of viable cells. A higher CC50 value indicates lower cytotoxicity. The

selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical measure of a drug's

therapeutic potential, with a higher SI value being more favorable.

Cell Line Ainuovirine (ACC007) CC50 (µM)

CEM-C8166 >100

Table 2: In Vitro Cytotoxicity of Ainuovirine (ACC007).[1]

Experimental Protocols
In Vitro Anti-HIV-1 Activity Assay (p24 Antigen ELISA)
The antiviral activity of Ainuovirine was determined by quantifying the inhibition of HIV-1 p24

antigen production in infected cells.
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1. Cell and Virus Preparation:

CEM-C8166 cells, a human T-cell line, were used as the target cells for HIV-1 infection.

Laboratory-adapted and clinical isolate strains of HIV-1 were propagated and viral stocks

were titered.

2. Antiviral Assay:

CEM-C8166 cells were seeded in 96-well plates.

Serial dilutions of Ainuovirine were added to the wells.

A standardized amount of HIV-1 virus stock was then added to infect the cells.

The plates were incubated at 37°C in a humidified atmosphere with 5% CO2 for a period that

allows for viral replication (typically 4-7 days).

3. Quantification of p24 Antigen:

After the incubation period, the cell culture supernatants were collected.

The concentration of HIV-1 p24 antigen in the supernatants was quantified using a

commercially available enzyme-linked immunosorbent assay (ELISA) kit.[2][3][4][5]

The absorbance was read using a microplate reader.

4. Data Analysis:

The percentage of viral inhibition was calculated by comparing the p24 levels in the drug-

treated wells to the untreated control wells.

The EC50 values were determined by plotting the percentage of inhibition against the drug

concentration and fitting the data to a dose-response curve.

In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxicity of Ainuovirine was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of
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cell viability.[6]

1. Cell Preparation:

CEM-C8166 cells were seeded in 96-well plates at a predetermined density.

2. Compound Exposure:

Serial dilutions of Ainuovirine were added to the wells.

The plates were incubated for the same duration as the antiviral assay to ensure comparable

conditions.

3. MTT Reagent Addition and Incubation:

MTT reagent was added to each well and the plates were incubated for a further 2-4 hours at

37°C. During this time, viable cells with active mitochondria reduce the yellow MTT to a

purple formazan product.

4. Solubilization of Formazan:

A solubilizing agent (e.g., DMSO or a specialized buffer) was added to each well to dissolve

the formazan crystals.

5. Absorbance Measurement:

The absorbance of the solubilized formazan was measured using a microplate reader at a

wavelength of approximately 570 nm.

6. Data Analysis:

The percentage of cell viability was calculated by comparing the absorbance of the drug-

treated wells to that of the untreated control wells.

The CC50 value was determined from the dose-response curve of cell viability versus drug

concentration.
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Caption: Workflow for the in vitro anti-HIV-1 activity assay.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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